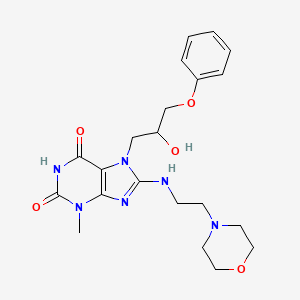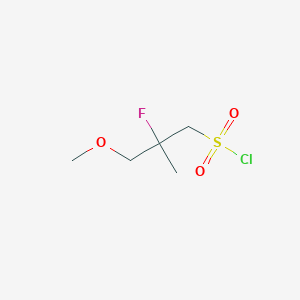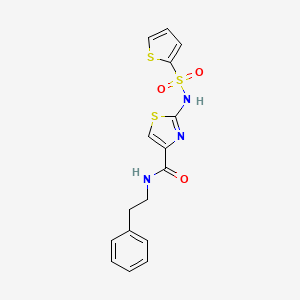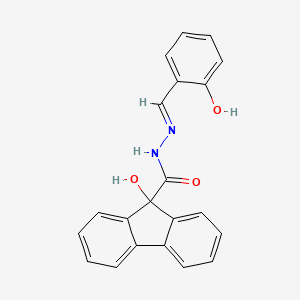![molecular formula C23H20N2O2S B2507627 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide CAS No. 438028-43-4](/img/structure/B2507627.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds with similar structural motifs, such as the tetrahydrobenzo[b]thiophene moiety, which is a common feature in the discussed compounds. These compounds are of interest due to their potential antitumor activities and their diverse synthetic pathways .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield a range of heterocyclic derivatives. The key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, is central to these syntheses, which proceed through one-pot reactions under mild conditions, leading to high yields and diverse products . Another synthesis route involves the microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst, leading to the formation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide .
Molecular Structure Analysis
The molecular structure of the related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and MS, as well as X-ray single-crystal diffraction. For instance, the crystal structure of a trifluoroacetamide derivative reveals that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar .
Chemical Reactions Analysis
The chemical reactions leading to the synthesis of these compounds involve regioselective attacks and cyclization events. The diversity of the synthesized products is due to the competition of reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the tetrahydrobenzo[b]thiophene moiety and various substituents like cyano and trifluoroacetamide groups influence the compounds' reactivity and potential biological activity. The crystal structure analysis provides insights into the conformation and planarity of the rings, which are important for understanding the properties of these compounds .
Antitumor Evaluation
The antitumor activities of the synthesized compounds have been evaluated in vitro against various human cancer cell lines, including breast, lung, CNS, liver, colon, prostate, and cervix cancer cells. Some compounds have shown high inhibitory effects, with particular derivatives demonstrating cytocidal effects through the up-regulation of caspases and inhibition of metalloproteinases and angiogenesis markers . The structure-property relationship and antitumor activity have also been investigated through electrochemical measurements and density functional theory calculations, providing a comparison between experimental and theoretical data .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Evaluation
Researchers have developed polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing the compound's utility in synthesizing derivatives with potential antitumor activities. These derivatives, comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit high inhibitory effects against various human cancer cell lines, demonstrating the compound's relevance in medicinal chemistry for cancer treatment (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Molecular Structure and Intermolecular Interactions
The compound N-3-hydroxyphenyl-4-methoxybenzamide has been synthesized and analyzed to understand the influence of intermolecular interactions on molecular geometry. This research provides insights into how such interactions, including dimerization and crystal packing, affect the structural properties of similar compounds, which is crucial for designing drugs with desired physicochemical characteristics (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Antimicrobial Applications
Novel acyclic and heterocyclic dyes and their precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant efficacy against a variety of tested microorganisms, highlighting the potential of such derivatives in antimicrobial dye development for textile finishing (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).
Crystal Structure Analysis
Propiedades
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c24-15-20-19-9-5-2-6-10-21(19)28-23(20)25-22(26)16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFERHLMZSEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)